molecular formula C13H18N2O2 B1465098 (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester CAS No. 885270-12-2

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

Cat. No.: B1465098
CAS No.: 885270-12-2
M. Wt: 234.29 g/mol
InChI Key: SVLRQBLEXCOLQL-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester (CAS 885270-12-2) is a high-purity heterocyclic building block essential for advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, is specifically designed for the development and synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . Its core structure, featuring a protected amine (Boc group) on a 2,3-dihydro-1H-indole scaffold, makes it a versatile intermediate for constructing novel chemical entities, particularly in the indole chemical space which is known for producing molecules with significant biological activity . As a key research chemical in the category of Heterocyclic Building Blocks, its primary value lies in medicinal chemistry and drug discovery applications . Researchers utilize this compound for analytical method development, method validation, and as a quality control standard during the synthesis and formulation stages of drug development to ensure batch-to-batch consistency and regulatory compliance . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality, allowing for selective reactions elsewhere on the molecule under a wide range of conditions, and can be readily removed when needed to unveil the free amine for further derivatization . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRQBLEXCOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700598
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-12-2
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The indoline nucleus is often prepared or sourced as 2,3-dihydro-1H-indol derivatives. According to patent literature, catechol or substituted phenols can be converted into indoline derivatives through a sequence involving:

  • Alkylation with 2,2,2-trifluoroethyl iodide in the presence of inorganic bases and organic solvents at elevated temperatures (90–130 °C).
  • Subsequent reaction with bromo acetaldehyde ethylene glycol to form intermediate compounds.
  • Hydrolysis and further functional group transformations to yield the indoline core with desired substitutions.

Carbamate Formation

The carbamate moiety, specifically the tert-butyl carbamate, is introduced by reacting the 7-hydroxy or amino group of the indoline derivative with a suitable carbamoylating agent, such as tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid and promote carbamate formation.

A representative procedure includes:

  • Dissolving the indoline derivative in an aprotic solvent such as dichloromethane.
  • Cooling the solution to 0 °C to room temperature.
  • Adding tert-butyl chloroformate dropwise with stirring.
  • Addition of triethylamine or another base to scavenge HCl.
  • Stirring the reaction mixture for several hours until completion.
  • Workup involving aqueous extraction, drying, and concentration.
  • Purification by recrystallization or chromatography to isolate the tert-butyl carbamate ester.

Alternative Synthetic Routes

In some cases, the tert-butyl carbamate group is introduced earlier in the synthesis via protection of amines or phenols before further elaboration of the indoline ring. For example, tert-butyl 2-aminophenylcarbamate derivatives can be synthesized by coupling tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids using coupling reagents like EDCI and HOBt, yielding high yields of carbamate derivatives.

Purification and Characterization

The crude product is purified by conventional methods such as:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Chromatographic purification (silica gel column chromatography).
  • Recrystallization from suitable solvents (ethyl acetate, hexane).

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Infrared (IR) spectroscopy to confirm carbamate functional group.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point determination.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation of phenol 2,2,2-Trifluoroethyl iodide, inorganic base, 90-130 °C, 4-8 h Formation of trifluoroethoxy phenol intermediate
2 Cyclization with bromo acetaldehyde ethylene glycol Aprotic polar solvent, inorganic base, 110-135 °C, 4-6 h Formation of indoline core derivative
3 Carbamate formation tert-Butyl chloroformate, triethylamine, dichloromethane, 0-25 °C Introduction of tert-butyl carbamate ester
4 Purification Extraction, chromatography, recrystallization Isolation of pure (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

Research Findings and Notes

  • The use of tert-butyl carbamate as a protecting group or functional moiety is well-established in medicinal chemistry due to its stability and ease of removal under acidic conditions.
  • The reaction conditions for carbamate formation are mild, preserving the sensitive indoline ring system.
  • Coupling reagents such as EDCI and HOBt facilitate efficient amide bond formation when starting from amino carbamate intermediates and carboxylic acids.
  • The multi-step synthesis requires careful control of temperature and pH to avoid side reactions such as over-oxidation or hydrolysis.
  • The final compound exhibits potential biological activity, which justifies the synthetic efforts.

Comparison with Similar Compounds

Key Observations:

In contrast, the tetrahydrofuran (THF) core in the pyran-based analogue introduces ether oxygen, which may improve hydrogen-bonding capacity.

Commercial Value : The pyran-based analogue is priced higher (€701 vs. €418 for 50 mg), suggesting greater synthetic complexity or niche demand.

Spectroscopic and Reactivity Insights

  • Compound 8 : NMR data (¹H: δ 7.26–6.76 ppm for aromatic protons; ¹³C: δ 172.5 ppm for carbonyl) highlight electronic effects from its carboxylate and carboxamide groups. The target compound’s lack of electron-withdrawing groups may result in distinct chemical shifts, though specific data are unavailable in the provided evidence.
  • Reactivity : The dihydroindole’s reduced aromaticity likely diminishes electrophilic substitution rates compared to indole derivatives. Conversely, the Boc group’s labile nature allows for acid-mediated deprotection, a shared feature across all tert-butyl carbamates.

Biological Activity

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of approximately 232.28 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the tert-butyl ester functional group enhances its chemical properties and potential biological activities, making it a subject of interest in drug design and medicinal chemistry.

The compound is characterized by its indole nucleus, which is known for various bioactive properties including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Its unique combination of structural features may confer distinct biological activities that warrant further investigation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, studies have highlighted its effectiveness against Gram-positive organisms such as Staphylococcus aureus .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of certain tumor cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking have been employed to evaluate its inhibitory effects on specific enzymes involved in disease pathways.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A related indole compound was reported to inhibit the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over an extended period . This suggests that similar derivatives may also exhibit significant antitubercular properties.
  • Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, certain derivatives showed IC50 values in the micromolar range (less than 10 μM), indicating considerable potency in inhibiting cell proliferation .
  • Molecular Docking Studies : Computational methods have been employed to predict the pharmacological effects based on structural characteristics. These studies help elucidate the mechanism of action and optimize therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-HydroxyindoleHydroxyl group at position 5Known for serotonin synthesis
IndomethacinIndole ring with acetic acid moietyAnti-inflammatory properties
TryptophanAmino acid with an indole side chainEssential amino acid involved in neurotransmitter synthesis
CarbidopaDihydroindole derivativeInhibits dopa decarboxylase

The distinct structural features of this compound may confer unique biological activities not found in these analogs, highlighting its potential as a therapeutic agent.

Q & A

Q. How can the synthesis of (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester be optimized for higher yield and purity?

Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., 0–25°C), solvent selection (dichloromethane or THF), and stoichiometry of reagents like Boc-anhydride or coupling agents. Use inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC with UV visualization .
  • Yield Improvement : Pre-activate the indole nitrogen with mild bases (e.g., NaHCO₃) before introducing the tert-butoxycarbonyl (Boc) group .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole ring protons (δ 6.5–7.5 ppm). Assign stereochemistry via NOESY if applicable .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₂: calc. 276.15) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/ether mixtures and analyze .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to humidity .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Use buffered solutions (pH 4–8) to assess pH-dependent decomposition .

Advanced Research Questions

Q. What reaction mechanisms govern the tert-butoxycarbonylation of the indole moiety, and how can intermediates be trapped?

Methodological Answer :

  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to track proton transfer steps. Employ trapping agents like TEMPO to detect radical intermediates .
  • Computational Studies : Apply DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for Boc-group transfer .
  • Kinetic Isotope Effects : Compare reaction rates with ¹⁵N-labeled indole derivatives to identify rate-limiting steps .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like serotonin receptors. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., indole NH, carbamate carbonyl) using Discovery Studio .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity data from analogs .

Q. How can researchers resolve contradictions in degradation studies caused by organic compound instability during long-term experiments?

Methodological Answer :

  • Sample Stabilization : Implement continuous cooling (4°C) during prolonged assays to slow degradation. Use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .
  • Real-Time Monitoring : Employ inline UV-Vis spectroscopy or LC-MS to track degradation products without interrupting experiments .
  • Control Experiments : Compare fresh vs. aged samples under identical conditions to isolate degradation pathways (e.g., oxidation vs. hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

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